molecular formula C5H4N2O2 B3051552 5-Hydroxypyrimidine-2-carbaldehyde CAS No. 345642-88-8

5-Hydroxypyrimidine-2-carbaldehyde

Cat. No.: B3051552
CAS No.: 345642-88-8
M. Wt: 124.1 g/mol
InChI Key: CPRPITKHZMUWEN-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine-2-carbaldehyde, also known as 2-Hydroxypyrimidine-5-carbaldehyde, is a pyrimidine derivative . It is a solid compound with a molecular weight of 124.1 . The IUPAC name for this compound is 2-hydroxy-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a hydroxyl group and a formyl group attached to it . The InChI code for this compound is 1S/C5H4N2O2/c8-3-4-1-6-5(9)7-2-4/h1-3H, (H,6,7,9) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the literature, pyrimidines are known to participate in a variety of chemical reactions . They can undergo reactions such as amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, and reductive amination .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 124.1 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthetic Precursors for Antitumor Agents

5-Hydroxypyrimidine-2-carbaldehyde and its derivatives, such as oxopyrimidine-5-carbaldehydes, have been explored as synthetic precursors for potential antitumor agents. The compounds are typically synthesized using reactions like the Reimer Tiemann reaction, controlled oxidation of 5-hydroxymethylpyrimidines, or the Vilsmeier reaction. These synthetic pathways are critical for developing new chemotherapeutic options (Erkin & Krutikov, 2004).

Inhibitors of VEGFR-2

A series of 4-aminopyrimidine-5-carbaldehyde oximes, structurally related to this compound, have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. These inhibitors are significant for cancer therapy as they can potentially limit tumor growth by inhibiting blood vessel formation. The synthesis, structure-activity relationship (SAR), and pharmacokinetic properties of these compounds underline their therapeutic potential (Huang et al., 2011).

Heterocyclic Compound Synthesis

The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their wide range of biological activities. For instance, reactions involving unsymmetrical barbituric acids and aldehydes, including this compound, have led to the formation of novel heterocyclic structures with potential pharmacological applications (Jalilzadeh & Pesyan, 2011).

Antibacterial Properties

Newly synthesized derivatives of this compound have demonstrated antibacterial properties. These findings are significant for the development of new antibiotics and highlight the compound's utility in addressing antibiotic resistance, a growing concern in public health (Govori-Odai et al., 2007).

Enantioselective Asymmetric Autocatalysis

Derivatives of this compound have been employed in enantioselective asymmetric autocatalysis, leading to significant amplification of enantiomeric excess. This application is crucial for synthesizing chiral compounds, which are important in the pharmaceutical industry due to their enhanced efficacy and reduced side effects in drug formulations (Sato, Yanagi, & Soai, 2002).

Safety and Hazards

The safety information for 5-Hydroxypyrimidine-2-carbaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Properties

IUPAC Name

5-hydroxypyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-3-5-6-1-4(9)2-7-5/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRPITKHZMUWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599623
Record name 5-Hydroxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345642-88-8
Record name 5-Hydroxy-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345642-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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